molecular formula C23H17FN2O3 B4910483 (4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B4910483
M. Wt: 388.4 g/mol
InChI Key: FWNWTICDDOFBGU-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 4-fluorobenzyl group and a benzylidene moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves a multi-step process. One common method starts with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the 4-fluorobenzyl group and the benzylidene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can provide insights into biochemical pathways and mechanisms of action.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Studies have explored its efficacy as an anti-inflammatory, anticancer, and antimicrobial agent, among other applications.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione apart from these similar compounds is its specific combination of functional groups and its potential applications across diverse fields. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

(4E)-4-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-18-12-10-16(11-13-18)15-29-21-9-5-4-6-17(21)14-20-22(27)25-26(23(20)28)19-7-2-1-3-8-19/h1-14H,15H2,(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNWTICDDOFBGU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)F)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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